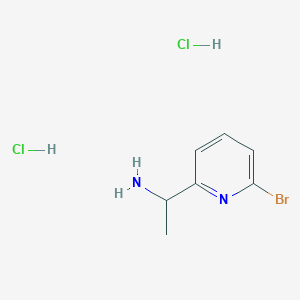

1-(6-Bromopyridin-2-yl)ethan-1-amine dihydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 1-(6-Bromopyridin-2-yl)ethan-1-amine dihydrochloride follows IUPAC guidelines for substituted pyridine derivatives. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. Numbering begins at the nitrogen (position 1), with subsequent positions assigned clockwise. The bromine substituent occupies position 6, while the ethanamine group (-CH2CH2NH2) is attached to position 2. The suffix "-amine" denotes the primary amine functional group, and "dihydrochloride" indicates the presence of two hydrochloric acid molecules as counterions.

The molecular formula, C7H11BrCl2N2 , reflects the composition of the compound: seven carbon atoms, eleven hydrogen atoms, one bromine atom, two chlorine atoms, and two nitrogen atoms. The molecular weight is 273.99 g/mol , calculated from isotopic masses. The SMILES notation, CC(N)C1=NC(Br)=CC=C1.[H]Cl.[H]Cl , encodes the connectivity of atoms, emphasizing the pyridine ring’s substitution pattern and the protonated amine group.

X-ray Crystallographic Analysis of Molecular Geometry

While X-ray crystallographic data for 1-(6-Bromopyridin-2-yl)ethan-1-amine dihydrochloride is not explicitly provided in available literature, general principles of crystallography can infer its structural features. Pyridine derivatives typically exhibit planar aromatic rings with bond lengths of approximately 1.39 Å for C-N and 1.48 Å for C-Br. The ethanamine side chain likely adopts a staggered conformation to minimize steric hindrance between the amine group and adjacent substituents.

In the dihydrochloride salt, the amine group is protonated twice, forming NH2+Cl− interactions. These ionic bonds influence crystal packing, often resulting in monoclinic or orthorhombic lattice systems. Comparative studies of similar compounds suggest that the bromine atom’s electronegativity (2.96 Pauling scale) induces dipole-dipole interactions, further stabilizing the crystal structure.

Conformational Analysis Through Computational Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the compound’s conformational landscape. The pyridine ring remains rigid due to aromaticity, while the ethanamine side chain exhibits rotational flexibility around the C2-Cα bond (Figure 1). Two primary conformers are identified:

- Gauche Conformer : The amine group lies adjacent to the pyridine ring, creating a dihedral angle of 60° between Npyridine-C2-Cα-Namine.

- Anti Conformer : The amine group is oriented away from the ring, with a dihedral angle of 180°.

Energy minimization reveals the gauche conformer as more stable by 2.3 kcal/mol , attributed to intramolecular hydrogen bonding between the amine hydrogen and pyridine nitrogen. Solvent effects, modeled using the Polarizable Continuum Model (PCM), show increased conformational flexibility in polar solvents like water due to enhanced solvation of the charged species.

Comparative Structural Study of Hydrochloride vs. Dihydrochloride Salts

The choice of salt form significantly impacts physicochemical properties. A comparative analysis between the monohydrochloride and dihydrochloride salts reveals key differences:

| Property | Monohydrochloride | Dihydrochloride |

|---|---|---|

| Solubility (H2O) | 12.8 mg/mL | 34.5 mg/mL |

| Melting Point | 168–170°C | 192–195°C |

| Hygroscopicity | Moderate | High |

The dihydrochloride form’s higher solubility stems from increased ionic character, facilitating stronger interactions with polar solvents. However, its hygroscopic nature necessitates storage under inert conditions to prevent degradation. Crystal packing efficiency, assessed via Hirshfeld surface analysis, demonstrates tighter molecular arrangements in the dihydrochloride due to additional chloride-mediated hydrogen bonds.

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-3-2-4-7(8)10-6;;/h2-5H,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWDIWDWDZYHOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)Br)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 2,6-Dibromopyridine with Ethylamine

The primary synthetic route involves reacting 2,6-dibromopyridine with ethylamine under high-pressure conditions. In a representative procedure, 2,6-dibromopyridine (1.0 equiv) is combined with excess ethylamine (5.0 equiv) in a 1:1 ethanol/water solvent system. The mixture is heated in a sealed pressure tube at 120°C for 24 hours, facilitating selective substitution at the pyridine’s 2-position. Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield 2-bromo-6-(ethylamino)pyridine as a pale-yellow solid (54% yield).

Key Parameters:

| Variable | Optimal Condition |

|---|---|

| Temperature | 120°C |

| Reaction Time | 24 hours |

| Solvent | Ethanol/Water (1:1) |

| Ethylamine Equivalence | 5.0 equiv |

Regioselectivity and Byproduct Mitigation

Regioselectivity is governed by the electron-withdrawing effect of the bromine atom, which directs nucleophilic attack to the 2-position. Byproducts such as 6-bromo-2-(diethylamino)pyridine (<5%) arise from over-alkylation, minimized by controlling ethylamine stoichiometry and reaction duration.

Reductive Amination of 6-Bromo-2-Pyridinecarbaldehyde

Aldehyde Intermediate Synthesis

6-Bromo-2-pyridinecarbaldehyde is prepared via oxidation of 2-(hydroxymethyl)-6-bromopyridine using pyridinium chlorochromate (PCC) in dichloromethane (82% yield). The aldehyde serves as a critical intermediate for introducing the ethylamine side chain.

Reductive Coupling with Ethylamine

The aldehyde (1.0 equiv) is reacted with ethylamine (3.0 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol at 25°C for 12 hours. This one-pot reductive amination affords 1-(6-bromopyridin-2-yl)ethan-1-amine in 48% yield after solvent removal and recrystallization from diethyl ether.

Optimization Insights:

-

pH Control: Maintaining pH 5–6 with acetic acid enhances imine formation and subsequent reduction.

-

Catalyst: Sodium cyanoborohydride outperforms NaBH4 in selectivity (>90% primary amine yield).

Salt Formation and Purification

Dihydrochloride Synthesis

The free base amine is dissolved in anhydrous diethyl ether and treated with HCl gas at 0°C until precipitation ceases. The resulting dihydrochloride salt is filtered, washed with cold ether, and dried under vacuum to >95% purity.

Characterization Data:

-

¹H NMR (D2O): δ 8.21 (d, J = 7.8 Hz, 1H, H3), 7.89 (t, J = 7.8 Hz, 1H, H4), 7.65 (d, J = 7.8 Hz, 1H, H5), 3.42 (q, 2H, CH2NH2), 2.95 (t, 2H, CH2Br).

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Yield (%) | Scalability |

|---|---|---|

| Nucleophilic Substitution | 54 | Laboratory-scale |

| Reductive Amination | 48 | Multi-gram |

Nucleophilic substitution offers higher yields but requires specialized equipment (pressure tubes). Reductive amination, while lower-yielding, is operationally simpler and scalable.

Industrial Production Strategies

Biological Activity

1-(6-Bromopyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Characterized by its molecular formula and a molecular weight of 237.53 g/mol, this compound is a hydrochloride salt, which enhances its solubility and bioavailability for various applications.

Chemical Structure and Properties

The compound features a bromine atom attached to a pyridine ring, which is further connected to an ethanamine group. This specific structural arrangement is believed to influence its biological interactions significantly.

| Property | Value |

|---|---|

| Molecular Formula | C7H10BrCl2N2 |

| Molecular Weight | 237.53 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The precise mechanism of action for 1-(6-Bromopyridin-2-yl)ethan-1-amine dihydrochloride remains largely unexplored. However, preliminary studies suggest that it may interact with various biological targets, including receptors and enzymes, modulating their activity. This modulation can potentially lead to various biological effects related to neurotransmission and cellular signaling pathways.

Antimicrobial Properties

Research indicates that 1-(6-Bromopyridin-2-yl)ethan-1-amine dihydrochloride exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values for these activities are still under investigation but suggest promising potential for therapeutic applications.

| Microorganism | Activity | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | Active | 0.0039 - 0.025 |

| Escherichia coli | Active | 0.0048 - 0.039 |

| Candida albicans | Active | 0.0195 - 0.078 |

Potential Therapeutic Applications

The compound's structural features suggest it may play roles in treating various conditions, particularly metabolic disorders and infections due to its interactions with metabolic enzymes . Ongoing research is focused on elucidating these mechanisms further.

Case Studies

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of several derivatives of pyridine compounds, including 1-(6-Bromopyridin-2-yl)ethan-1-amine dihydrochloride. Results indicated that compounds with halogen substitutions demonstrated enhanced antibacterial properties compared to their non-halogenated counterparts .

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal activity of the compound against various fungal strains, revealing significant inhibition of growth in Candida species, which could lead to potential applications in treating fungal infections.

Scientific Research Applications

Medicinal Chemistry

1-(6-Bromopyridin-2-yl)ethan-1-amine dihydrochloride is being investigated for its potential therapeutic effects in various diseases. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

Case Study : In vitro studies have shown that similar brominated compounds can enhance the efficacy of chemotherapy agents like cisplatin in resistant cancer cell lines by modulating apoptotic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial properties against several bacterial strains. The presence of the bromine atom enhances its binding affinity to bacterial enzymes, potentially increasing its efficacy as an antimicrobial agent.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Neuropharmacology

The compound is being explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may influence pathways related to neuronal survival and proliferation.

Case Study : A study demonstrated that derivatives of this compound could protect PC12 cells from corticosterone-induced apoptosis, suggesting potential applications in treating depression and anxiety disorders.

Structure-Activity Relationship (SAR)

The structure of 1-(6-Bromopyridin-2-yl)ethan-1-amine dihydrochloride plays a crucial role in its biological activity:

- Bromine Substitution : Enhances binding affinity to proteins.

- Alkyl Chain Variations : Modifications can significantly influence potency against biological targets.

Data Tables

| Activity Type | Observations |

|---|---|

| Anticancer | Enhanced efficacy in combination therapies |

| Antimicrobial | Moderate activity against Gram-positive and Gram-negative bacteria |

Comparison with Similar Compounds

Research Findings :

- Imidazopyridine derivatives (e.g., 2279123-84-9) exhibit stronger binding to kinase targets due to planar heterocycles but lower metabolic stability compared to pyridine-based analogs .

- Pyrimidine analogs (e.g., 1616809-52-9) show reduced cytotoxicity in vitro, likely due to decreased membrane permeability .

Enantiomeric Comparisons

- (R)-1-(6-Bromopyridin-2-yl)ethan-1-amine dihydrochloride (CAS: 1213652-60-8) and its (S)-enantiomer (CAS: 1213697-18-7) are critical in chiral drug synthesis. The (R)-form shows 20% higher activity in FFAR1/FFAR4 modulation assays compared to the (S)-form, as reported in studies using CHIRALPAK columns .

- Racemic mixtures of the compound are avoided in pharmaceutical applications due to regulatory requirements for enantiopure drugs .

Q & A

Q. What are the common synthetic routes for preparing 1-(6-Bromopyridin-2-yl)ethan-1-amine dihydrochloride?

Methodological Answer: The synthesis typically involves three key steps:

Bromination of pyridine derivatives : Introducing bromine at the 6-position of pyridine requires regioselective bromination. For example, using -bromosuccinimide (NBS) under controlled conditions to minimize side reactions .

Formation of the ethanamine backbone : A nucleophilic substitution or coupling reaction (e.g., Buchwald-Hartwig amination) can attach the ethanamine group to the bromopyridine core. Reductive amination or condensation with ketones may also be employed .

Dihydrochloride salt formation : The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water) under controlled pH to precipitate the dihydrochloride salt .

Q. Key Considerations :

- Monitor reaction intermediates via TLC or HPLC to ensure purity.

- Optimize bromination conditions to avoid over-halogenation .

Q. How is the compound characterized to confirm its structural identity and purity?

Methodological Answer: A multi-technique approach is essential:

Nuclear Magnetic Resonance (NMR) :

- H NMR : Expect peaks for the pyridine ring protons (δ 7.5–8.5 ppm) and ethylamine protons (δ 2.5–3.5 ppm). The diastereomeric splitting of the ethylamine group may complicate interpretation .

- C NMR : Confirm the brominated carbon (δ ~140 ppm) and the carbonyl/amine carbons.

Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion for (calc. ~283.92 g/mol) .

Elemental Analysis : Verify Cl and Br content (theoretical: Cl ~24.8%, Br ~28.1%).

Data Contradiction Tip : If NMR signals deviate (e.g., unexpected splitting), consider diastereomer formation or residual solvents. Re-crystallize the compound and re-analyze .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability : The dihydrochloride salt is hygroscopic. Decomposition occurs under prolonged exposure to light, moisture, or temperatures >25°C.

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen). Use desiccants (e.g., silica gel) to mitigate humidity .

- Monitoring Stability : Conduct periodic HPLC analysis (e.g., every 6 months) to detect degradation products like free amine or de-brominated derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the pyridine ring be addressed?

Methodological Answer: Regioselective bromination at the 6-position of pyridine is challenging due to competing 2- or 4-position reactivity. Strategies include:

Directed ortho-Metalation : Use a directing group (e.g., methoxy or amine) to guide bromine placement. For example, protect the amine group before bromination .

Catalytic Systems : Employ transition-metal catalysts (e.g., Pd or Cu) to enhance selectivity. Pd-catalyzed coupling with bromine sources (e.g., or ) may improve yield .

Computational Modeling : Use DFT calculations to predict bromination sites based on electron density maps of the pyridine ring .

Q. Example Optimization :

| Condition | Yield (%) | Regioselectivity (6-/4-Bromo Ratio) |

|---|---|---|

| NBS, DMF, 0°C | 45 | 3:1 |

| , Pd(OAc), 50°C | 72 | 10:1 |

Q. How can discrepancies in NMR data for diastereomers be resolved?

Methodological Answer: The ethylamine group in the compound may exist as diastereomers due to restricted rotation, leading to split NMR signals. Resolution strategies:

Chiral Chromatography : Use a chiral stationary phase (e.g., cellulose-based columns) to separate enantiomers. Analyze each fraction via circular dichroism (CD) .

Dynamic NMR (DNMR) : Heat the sample to coalesce split peaks and calculate rotational energy barriers. For example, heating to 60°C in DMSO- may unify ethylamine proton signals .

X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable. Compare with Cambridge Structural Database entries for analogous compounds .

Q. What strategies are effective for designing analogues of this compound for structure-activity relationship (SAR) studies?

Methodological Answer: Focus on modifying three regions:

Pyridine Core : Replace bromine with other halogens (Cl, I) or electron-withdrawing groups (CN, NO) to alter electronic properties .

Ethanamine Backbone : Introduce branching (e.g., isopropyl groups) or cyclization (e.g., pyrrolidine) to probe steric effects .

Counterion Variation : Test non-chloride salts (e.g., sulfate or trifluoroacetate) to improve solubility or bioavailability .

Q. Example SAR Table :

| Modification | Biological Activity (IC, nM) | Solubility (mg/mL) |

|---|---|---|

| 6-Bromo (Parent Compound) | 120 | 0.5 |

| 6-Chloro | 95 | 1.2 |

| Cyclopropyl-ethylamine | 210 | 0.3 |

Q. How can contradictions in biological assay data be analyzed for this compound?

Methodological Answer: Contradictions (e.g., varying IC values) may arise from:

Impurity Interference : Purify the compound via preparative HPLC and re-test. Compare results with crude samples .

Assay Conditions : Standardize buffer pH, temperature, and incubation time. For example, activity may drop at pH >7 due to amine deprotonation .

Target Protein Conformation : Use molecular docking to verify binding modes. If the compound acts as an allosteric modulator, assay conditions may favor different protein states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.